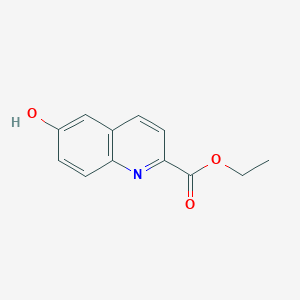

Ethyl 6-hydroxyquinoline-2-carboxylate

Description

Ethyl 6-hydroxyquinoline-2-carboxylate is a quinoline derivative featuring a hydroxyl group at position 6 and an ethyl ester moiety at position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

CAS No. |

883311-73-7 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 6-hydroxyquinoline-2-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-5-3-8-7-9(14)4-6-10(8)13-11/h3-7,14H,2H2,1H3 |

InChI Key |

GQHGGMDTSDNMEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-hydroxyquinoline-2-carboxylate belongs to the class of hydroxyquinolines, characterized by a fused benzene and pyridine ring structure. Its molecular formula is C10H9NO3, and it has a molecular weight of approximately 191.18 g/mol. The compound features a hydroxyl group (-OH) and an ethyl ester group (-C2H5OCO) attached to the quinoline ring, contributing to its unique chemical properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Anticancer Potential

Studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of hydroxyquinoline can inhibit cancer cell proliferation in various lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, related compounds have exhibited IC50 values indicating significant cytotoxicity against these cancer cell lines .

Neuroactive Properties

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions. This interaction could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : A common synthetic route involves the condensation of 6-hydroxyquinoline with ethyl chloroacetate under basic conditions.

- Reflux Methods : Refluxing a mixture of starting materials in an appropriate solvent can yield high purity products with good yields .

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Anticancer Efficacy

Research investigating the anticancer properties of hydroxyquinoline derivatives found that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways. These findings underscore the need for further investigation into its use as a chemotherapeutic agent .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Chemical Properties

Preparation Methods

Reaction Conditions

Challenges

-

Byproduct formation : Excess alkali or peroxide leads to 2-hydroxy-4-hydroxymethylquinoline, necessitating strict stoichiometric control.

-

Starting material synthesis : 6-hydroxy-2-halogenomethylquinoline precursors require multistep synthesis from gamma-halogenacetoneacetic acid anilides, limiting scalability.

Esterification of 6-Hydroxyquinoline-2-Carboxylic Acid

Direct esterification of 6-hydroxyquinoline-2-carboxylic acid with ethanol is a widely used approach.

Acid-Catalyzed Esterification

Coupling Reagent-Mediated Esterification

-

Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Advantages : Avoids acidic conditions, preserving acid-sensitive functional groups.

-

Limitations : Higher cost and purification complexity due to urea byproducts.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in related quinoline syntheses.

Optimized Protocol

-

Conditions : Ethanol, p-toluenesulfonic acid (p-TsOH), and diethyl azodicarboxylate (DEAD) at 190°C under microwave irradiation.

-

Time reduction : Reactions complete in 1–2 hours vs. 12–24 hours conventionally.

-

Yield improvement : 85% conversion reported for analogous kynurenic acid derivatives.

Purification and Characterization

Recrystallization

Drying Protocols

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Ethyl 6-hydroxyquinoline-2-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Emergency Measures : For skin contact, immediately wash with soap/water and remove contaminated clothing. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested; provide water for rinsing .

- Storage : Store in a cool, dry place away from heat sources and incompatible materials (e.g., strong acids/bases) .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths, angles, and torsion angles using SHELXL for refinement . ORTEP-III generates 3D molecular visualizations from crystallographic data .

- NMR Spectroscopy : Assign peaks to protons on the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester/functional groups .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 247.2) .

Q. What synthetic routes are commonly used for this compound?

- Methodological Answer :

- Gould–Jacob Reaction : Cyclize aniline derivatives with β-keto esters under acidic conditions. Optimize yield by controlling temperature (80–100°C) and reaction time (6–12 hrs) .

- Friedländer Synthesis : Condense 2-aminobenzaldehyde derivatives with ketones. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can Cremer-Pople parameters analyze the puckering conformation of the quinoline ring?

- Methodological Answer :

- Coordinate Calculation : Define a mean plane for the quinoline ring using Cartesian coordinates from X-ray data. Compute out-of-plane displacements (amplitude q and phase angle φ) to quantify non-planarity .

- Pseudorotation Analysis : Apply the Cremer-Pople method to distinguish chair-like, boat-like, or twist-boat conformations. Use software like PLATON to automate calculations .

Q. How can contradictions between computational and experimental molecular geometry data be resolved?

- Methodological Answer :

- Cross-Validation : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Adjust computational parameters (e.g., basis sets, solvation models) to minimize RMSD between bond lengths/angles .

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., H-bonding, π-stacking) that may distort experimental geometries .

Q. How does crystallographic software choice (e.g., SHELXL vs. ORTEP-III) impact structural refinement?

- Methodological Answer :

- SHELXL : Preferred for high-resolution data refinement due to robust least-squares algorithms and support for anisotropic displacement parameters. Use TWIN commands for twinned crystals .

- ORTEP-III : Ideal for visualizing thermal ellipsoids and generating publication-ready figures. Combine with SHELX output for comprehensive analysis .

Q. What strategies address bioactivity data discrepancies in derivatives of this compound?

- Methodological Answer :

- Dose-Response Assays : Standardize protocols (e.g., IC50 measurements) across studies to ensure comparability. Use positive controls (e.g., cisplatin for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Correlate functional group modifications (e.g., hydroxyl vs. methoxy substituents) with bioactivity trends using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.